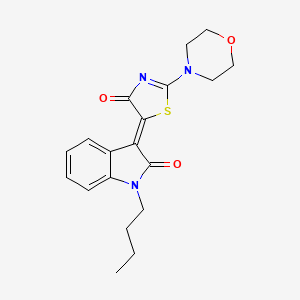

1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one

Description

1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one is a structurally complex heterocyclic compound featuring an indol-2-one core fused with a 4-oxothiazole moiety. The indol-2-one nitrogen is substituted with a butyl group, while the thiazole ring incorporates a morpholine substituent at the 2-position. This compound is synthesized via green methodologies, such as one-pot multicomponent reactions using MgO nanoparticles in aqueous media, as reported in .

Propriétés

IUPAC Name |

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-2-3-8-22-14-7-5-4-6-13(14)15(18(22)24)16-17(23)20-19(26-16)21-9-11-25-12-10-21/h4-7H,2-3,8-12H2,1H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVYEMOEGXTVQB-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

Morpholine Substitution: The morpholine ring can be attached through a nucleophilic substitution reaction.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce alkyl or acyl groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 1-butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one exhibits strong binding affinities to molecular targets involved in cancer pathways. Molecular docking studies suggest that it may inhibit key enzymes and receptors associated with tumor growth and metastasis.

| Target | Binding Affinity | Mechanism of Action |

|---|---|---|

| EGFR | High | Inhibition of signaling pathways |

| VEGFR | Moderate | Impairment of angiogenesis |

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell walls and interfere with essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Optimized conditions such as temperature control and solvent choice are crucial for enhancing yield and purity. For instance, the use of continuous flow reactors has been explored to improve reaction efficiency.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the compound's efficacy in inhibiting the proliferation of breast cancer cells in vitro. The results indicated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several strains of bacteria and fungi. The findings revealed that it exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in the face of rising antimicrobial resistance.

Potential Applications

- Pharmaceutical Development : Given its diverse biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial drugs.

- Research Tool : Its unique properties make it suitable for use in biochemical assays aimed at elucidating cellular signaling pathways.

- Industrial Applications : The compound may also find utility in agrochemicals, particularly as a biopesticide due to its antimicrobial properties.

Mécanisme D'action

The mechanism of action of 1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

3-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one (Compound 4d)

1-Benzyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one (Compound 4m)

5-Chloro-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one (Compound 4j)

(3Z)-1-(2-Fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

- Structural Difference : Replaces the morpholinyl-thiazolone system with a thiazolo-triazolone moiety and introduces a fluorobenzyl group .

- Impact : The fluorobenzyl group improves metabolic stability, while the triazolone ring may offer additional hydrogen-bonding interactions.

Physicochemical Properties

Activité Biologique

1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one is a complex organic compound that combines multiple functional groups and ring systems, presenting significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The compound features a butyl group attached to a dihydroindole core, which is further substituted with a morpholinyl thiazolylidene moiety. This intricate combination of structures imparts distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Molecular docking studies suggest strong binding affinities with targets relevant to cancer treatment. The compound may inhibit key enzymes involved in cellular signaling pathways associated with tumor growth and proliferation.

- Anti-inflammatory Effects : The structural components of the compound suggest potential interactions with inflammatory mediators, which could lead to reduced inflammation in various models.

Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of enzymes involved in cancer cell signaling pathways | |

| Anti-inflammatory | Interaction with inflammatory mediators | |

| Antimicrobial | Potential activity against bacterial strains due to structural similarities with known antibiotics |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis and Evaluation : A study synthesized the compound through multi-step organic reactions, optimizing conditions for yield and purity. The synthesized compound was evaluated for its anticancer activity against various cell lines, demonstrating significant cytotoxic effects.

- Molecular Docking Studies : In silico studies revealed that the compound interacts favorably with several protein targets, suggesting potential therapeutic applications in treating cancer and inflammatory diseases. The binding affinities were comparable to established drugs, indicating its promise as a lead compound for drug development .

- Comparative Analysis : Similar compounds were analyzed for their biological activities, highlighting the unique properties of 1-butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one. For example, derivatives with benzofuran or indole scaffolds showed anticancer and antimicrobial properties but lacked the comprehensive activity profile observed in this compound .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-Butyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the thiazolidinone core : Condensation of morpholine with thiourea derivatives under acidic conditions to generate the 4-oxo-thiazol-5-ylidene moiety .

Indole functionalization : Alkylation of the indole nitrogen with butyl groups using alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Final condensation : Knoevenagel-type reactions between the indole-2-one and thiazol-5-ylidene precursors, catalyzed by sodium acetate in refluxing acetic acid .

- Optimization : Reaction yields depend on pH, temperature (reflux vs. room temperature), and solvent choice (e.g., acetic acid for cyclization, DMF for alkylation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain attachment, morpholine integration) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The morpholine group enhances water solubility, while the butyl chain and aromatic systems require co-solvents like DMSO (≤0.1% v/v) for in vitro studies .

- Stability : Degradation under UV light or acidic conditions is mitigated by storage in amber vials at −20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the morpholine (e.g., with piperazine) or indole moieties to isolate pharmacophores responsible for specific activities .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-line panels (NCI-60) to differentiate mechanisms .

- Meta-Analysis : Compare bioactivity data across analogs with shared scaffolds (e.g., thiazolidinone-indole hybrids) to identify trends .

Q. How can researchers address low synthetic yields during the final condensation step?

- Methodological Answer :

- Catalyst Screening : Replace sodium acetate with pyrrolidine or ionic liquids to enhance reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 2–3 hours) and improve yield by 15–20% .

- Byproduct Analysis : Use TLC/HPLC to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA repair enzymes, leveraging the thiazol-5-ylidene moiety’s electron-deficient nature .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

- Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) to map electrostatic potentials of the indole-thiazolidinone system .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C-butyl group) to track distribution and metabolism in rodent models .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.